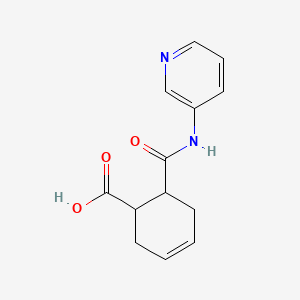

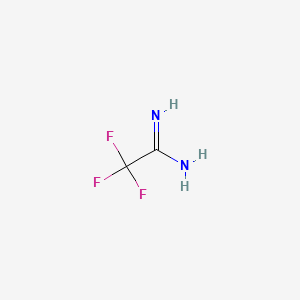

![molecular formula C12H13NOS2 B1306070 6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile CAS No. 175202-50-3](/img/structure/B1306070.png)

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

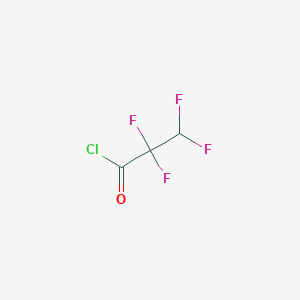

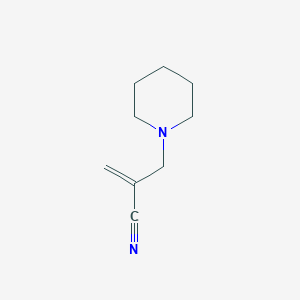

“6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile” is a chemical compound. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .

Synthesis Analysis

Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives is often carried out by heterocyclization of various substrates .Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors . The sulfur-containing heterocyclic ring in the compound structure can interact with metal surfaces to form a protective layer, thus preventing corrosion. This application is particularly relevant in industrial settings where metals are exposed to corrosive environments.

Organic Semiconductor Development

The compound’s thiophene ring is beneficial in the advancement of organic semiconductors . These materials are used in electronic devices due to their ability to conduct electricity while maintaining the flexibility of organic compounds. They are essential for creating more lightweight and flexible electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules, including the compound , are utilized in the fabrication of OLEDs . OLED technology is widely used in display and lighting systems for its high efficiency and capability of producing brilliant colors.

Pharmacological Properties

This compound exhibits a range of pharmacological properties . Thiophene derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These attributes make them valuable in the development of new medications.

Organic Field-Effect Transistors (OFETs)

The thiophene ring system in the compound’s structure is significant in the production of OFETs . OFETs are a type of field-effect transistor that can be produced using organic semiconductor materials. They are used in various applications, including flexible displays and sensors.

Material Science Applications

In material science, thiophene derivatives are employed due to their diverse properties. They can be used in the creation of novel materials with specific characteristics, such as enhanced strength, flexibility, or conductivity .

Medicinal Chemistry

Thiophene derivatives, including the compound analyzed, are crucial in medicinal chemistry. They serve as a scaffold for the synthesis of compounds with a wide range of therapeutic activities, such as anti-inflammatory, antipsychotic, antiarrhythmic, and anticancer effects .

Synthesis of Biologically Active Compounds

The compound can be involved in heterocyclization reactions to synthesize biologically active thiophene derivatives . These reactions are fundamental in creating new molecules that can be tested for various biological activities, leading to potential new drug discoveries.

Future Directions

Thiophene and its derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

It is known that thiophene-based analogs, to which this compound belongs, have been studied extensively for their potential as biologically active compounds . They have been found to interact with a variety of biological targets, contributing to their wide range of therapeutic properties .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some thiophene derivatives have been found to act as inhibitors, blocking the activity of certain enzymes or receptors .

Biochemical Pathways

Thiophene derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological effects . For instance, some thiophene derivatives have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Thiophene derivatives are known to induce a variety of cellular responses, depending on their specific targets and mode of action .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interaction with its targets and its overall effectiveness .

properties

IUPAC Name |

6,6-dimethyl-3-methylsulfanyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS2/c1-12(2)4-7-9(6-13)16-11(15-3)10(7)8(14)5-12/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHLIMHCZVPSPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(SC(=C2C(=O)C1)SC)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381110 |

Source

|

| Record name | 6,6-Dimethyl-3-(methylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile | |

CAS RN |

175202-50-3 |

Source

|

| Record name | 6,6-Dimethyl-3-(methylsulfanyl)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.